molecular formula C11H16N2O6S B12802887 Thymidine, 3'-deoxy-3'-(methylsulfonyl)- CAS No. 127682-53-5

Thymidine, 3'-deoxy-3'-(methylsulfonyl)-

Cat. No.: B12802887
CAS No.: 127682-53-5
M. Wt: 304.32 g/mol
InChI Key: DIDUXONFNVPUPK-HRDYMLBCSA-N
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Description

Thymidine, 3’-deoxy-3’-(methylsulfonyl)- is a modified nucleoside analog It is structurally similar to thymidine, a naturally occurring nucleoside that is a building block of DNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thymidine, 3’-deoxy-3’-(methylsulfonyl)- involves several stepsThe reaction typically involves the use of reagents such as methylsulfonyl chloride and a base like triethylamine . The protected intermediate is then deprotected to yield the final product.

Industrial Production Methods

Industrial production methods for thymidine, 3’-deoxy-3’-(methylsulfonyl)- are not well-documented in the literature. the general principles of nucleoside analog synthesis, including large-scale protection and deprotection steps, as well as purification techniques like crystallization and chromatography, are likely employed.

Chemical Reactions Analysis

Types of Reactions

Thymidine, 3’-deoxy-3’-(methylsulfonyl)- can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.

    Substitution: The methylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like thiols or amines can be used in substitution reactions, often in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group yields sulfone derivatives, while reduction produces methylthio derivatives .

Scientific Research Applications

Thymidine, 3’-deoxy-3’-(methylsulfonyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of thymidine, 3’-deoxy-3’-(methylsulfonyl)- involves its incorporation into DNA during replication. The methylsulfonyl group can interfere with normal DNA synthesis, leading to the inhibition of cell proliferation. This makes it useful as a marker for imaging proliferating cells in tumors .

Comparison with Similar Compounds

Similar Compounds

    3’-Deoxy-3’-(fluoromethyl)-thymidine: Another nucleoside analog used in PET imaging.

    3’-Deoxy-3’-(methylthio)-thymidine: A reduced form of the compound with different chemical properties.

Uniqueness

Thymidine, 3’-deoxy-3’-(methylsulfonyl)- is unique due to its specific chemical modification, which allows it to be used as a tracer for imaging cell proliferation. Its methylsulfonyl group provides distinct reactivity compared to other nucleoside analogs, making it valuable in both research and clinical applications .

Properties

CAS No.

127682-53-5

Molecular Formula

C11H16N2O6S

Molecular Weight

304.32 g/mol

IUPAC Name

1-[(2R,4S,5R)-5-(hydroxymethyl)-4-methylsulfonyloxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C11H16N2O6S/c1-6-4-13(11(16)12-10(6)15)9-3-8(20(2,17)18)7(5-14)19-9/h4,7-9,14H,3,5H2,1-2H3,(H,12,15,16)/t7-,8+,9-/m1/s1

InChI Key

DIDUXONFNVPUPK-HRDYMLBCSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)S(=O)(=O)C

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)S(=O)(=O)C

Origin of Product

United States

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